molecular formula C20H21NO4 B2449323 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide CAS No. 1421512-51-7

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide

Cat. No. B2449323
CAS RN: 1421512-51-7
M. Wt: 339.391
InChI Key: OWNMMLHKHCHADU-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide, also known as MBOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. In

Scientific Research Applications

Herbicide Metabolism and Toxicology

Research on chloroacetamide herbicides, which share functional groups with N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide, reveals insights into the metabolism of these compounds in liver microsomes. Studies have shown that compounds like acetochlor undergo complex metabolic pathways leading to potential carcinogenic intermediates, highlighting the importance of understanding the metabolic activation and pathways of similar compounds (Coleman et al., 2000).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, as studied in compounds like N-(2-Hydroxyphenyl)acetamide, showcases a crucial step in the synthesis of pharmaceuticals, including antimalarial drugs. This process, involving various acyl donors and optimization parameters, demonstrates the synthetic versatility and potential pharmaceutical applications of related acetamide derivatives (Magadum & Yadav, 2018).

Green Synthesis of Dye Intermediates

The development of environmentally friendly synthesis methods for compounds like N-(3-Amino-4-methoxyphenyl)acetamide, used in azo disperse dyes, underlines the push towards greener chemical processes. Such research points to the potential for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide to be involved in sustainable industrial applications (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-16-8-7-9-17(14-16)25-15-20(22)21-12-5-6-13-24-19-11-4-3-10-18(19)23-2/h3-4,7-11,14H,12-13,15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNMMLHKHCHADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide

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